Oxirane, cyclohexyl-, (S)-

Asymmetric Synthesis Chiral Director Matteson Homologation

Oxirane, cyclohexyl-, (S)- (CAS 61393-19-9), systematically designated (2S)-2-cyclohexyloxirane, is a chiral, non‑racemic terminal epoxide with molecular formula C₈H₁₄O and a molecular weight of 126.20 g·mol⁻¹. The compound consists of a three‑membered oxirane ring bearing a cyclohexyl substituent at the 2‑position in the S absolute configuration.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 61393-19-9
Cat. No. B1658552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, cyclohexyl-, (S)-
CAS61393-19-9
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CO2
InChIInChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m1/s1
InChIKeyNPRYHWFMGPYJIY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cyclohexyl Oxirane (CAS 61393-19-9): Core Identity and Procurement-Relevant Classification


Oxirane, cyclohexyl-, (S)- (CAS 61393-19-9), systematically designated (2S)-2-cyclohexyloxirane, is a chiral, non‑racemic terminal epoxide with molecular formula C₈H₁₄O and a molecular weight of 126.20 g·mol⁻¹ . The compound consists of a three‑membered oxirane ring bearing a cyclohexyl substituent at the 2‑position in the S absolute configuration. Its stereochemistry is the decisive feature that distinguishes it from the racemate (CAS 3483‑39‑4) and the R‑enantiomer (CAS 153546‑27‑1). In the supply chain, (S)-cyclohexyl oxirane is offered as a single enantiomer with a typical minimum purity of 95 % and commands a significant price premium over the racemic mixture, reflecting the added cost of asymmetric synthesis or chiral resolution .

Why (S)-Cyclohexyl Oxirane Cannot Be Replaced by the Racemate or R‑Enantiomer in Stereoselective Workflows


Substituting (S)-cyclohexyl oxirane with racemic 2‑cyclohexyloxirane or the (R)‑enantiomer is not chemically equivalent when the downstream transformation is stereospecific. The epoxide ring‑opening reactions that install chiral alcohols, amines, or carbon–carbon bonds proceed with inversion or retention of configuration at the oxirane carbon; therefore, the absolute configuration of the starting epoxide directly dictates the absolute configuration of the product . If a racemate is used, the resulting product mixture contains both enantiomers, which at best reduces the yield of the desired enantiomer by 50 % and at worst necessitates a costly chiral separation step. In the pharmaceutical context, where the two enantiomers of a drug candidate can exhibit profoundly different pharmacological profiles, starting from the incorrect epoxide enantiomer can invalidate an entire synthetic campaign. The (S)‑cyclohexyl oxirane therefore provides a single, defined stereochemical input that is essential for reproducible, high‑yielding asymmetric synthesis [1].

Head‑to‑Head Comparative Evidence: (S)-Cyclohexyl Oxirane Versus Closest Analogs


Absolute Configuration Defines Product Enantiomer in Matteson Homologation: (S) vs. (R)

In the synthesis of the C₂‑symmetrical chiral director S,S‑DICHED, lithiated (S)‑2‑cyclohexyloxirane inserts into cyclohexylboronic acid pinacol ester to deliver the (S,S) diol in three linear steps without chromatography . If the (R)‑enantiomer were substituted, the product would be the enantiomeric (R,R)‑DICHED. The stereochemical outcome is absolute: the oxirane configuration is faithfully translated into the product diol configuration because the insertion proceeds with inversion at the oxirane carbon. The enantiomeric purity of the (S)‑oxirane (>95 % ee inferred from commercial specification) directly determines the enantiomeric purity of S,S‑DICHED, which functions as a chiral director in Matteson boronic ester homologations where diastereoselectivities exceeding 95:5 are routinely required [1].

Asymmetric Synthesis Chiral Director Matteson Homologation

Enantiomeric Purity vs. Racemate: Single Enantiomer ≥95 % vs. 0 % ee for CAS 3483‑39‑4

Commercial (S)-cyclohexyl oxirane (CAS 61393‑19‑9) is supplied with a minimum chemical purity of 95 % and, implicitly, an enantiomeric excess of >95 % (since it is the single enantiomer) . In contrast, 2‑cyclohexyloxirane sold under CAS 3483‑39‑4 is the racemate (1:1 mixture of enantiomers, 0 % ee). Procurement of the racemate for stereoselective synthesis introduces an intrinsic 50 % yield penalty for the desired enantiomer and may require additional chiral resolution steps. Although enantioselective epoxidation of cyclohexyl-substituted alkenes using Jacobsen‑Katsuki catalysts can deliver the (R)‑enantiomer with >90 % ee [1], obtaining the (S)‑enantiomer at similar enantiopurity via catalytic asymmetric epoxidation often requires a distinct catalyst system and has been reported with enantioselectivities of up to 60 % ee for terminal olefins with manganese catalysts , underscoring the synthetic challenge.

Chiral Purity Enantiomeric Excess Procurement Specification

Proven Utility as a Lithiated Epoxide Nucleophile for C–C Bond Formation

A key differentiating application reported for (S)‑2‑cyclohexyloxirane is its conversion to a lithiated epoxide species (via deprotonation adjacent to the oxirane oxygen) and subsequent insertion into boronic esters . This reactivity profile is distinct from that of simpler chiral epoxides such as (S)‑propylene oxide, whose lithiation is complicated by competing ring‑opening pathways. The cyclohexyl substituent imparts sufficient steric bulk to stabilize the lithiated intermediate while retaining electrophilic reactivity at the oxirane carbon. The insertion reaction proceeds at ambient pressure, requires no specialized equipment, and yields the homologated boronic ester without chromatography, making it attractive for scale‑up. In contrast, the (R)‑enantiomer would give the enantiomeric boronic ester series, and the racemate would yield a mixture of diastereomeric boronic esters inseparable by standard methods [1].

Lithiated Epoxide C–C Bond Formation Organometallic Reagent

Chiral Resolution by Epoxide Hydrolase: Optical Purity Advantage Over Chemical Resolution

A recent Chinese patent (CN‑118147265‑B) discloses a general method for the chiral resolution of racemic oxiranes using epoxide hydrolase in a two‑phase system [1]. The method achieves high stereoselectivity, leaving one enantiomer unreacted while the other is hydrolyzed. Although the patent does not provide specific ee data for cyclohexyl oxirane, the invention claims high optical purity for the product stream and operates at mild temperatures (5–50 °C) over 2–24 h. This biocatalytic approach contrasts with classical chemical resolution via diastereomeric salt formation, which typically requires stoichiometric chiral auxiliaries and multiple recrystallizations. For procurement, the (S)‑enantiomer obtained by this enzymatic method (or equivalent resolution technology) is expected to exceed the enantiomeric purity achievable by most direct catalytic asymmetric epoxidation routes .

Biocatalytic Resolution Epoxide Hydrolase Optical Purity

High-Value Application Scenarios for (S)-Cyclohexyl Oxirane in Stereoselective Synthesis and Chiral Director Preparation


Synthesis of C₂‑Symmetrical Chiral Directors (S,S‑DICHED) for Matteson Homologation

The lithiated (S)-cyclohexyl oxirane inserts into cyclohexylboronic acid pinacol ester to afford S,S‑DICHED, a C₂‑symmetrical diol that serves as a chiral director in Matteson boronic ester homologations. The reaction proceeds without chromatography and at ambient pressure, making it the most direct entry to this director class . Only the (S)-enantiomer yields the (S,S) director; the (R)-enantiomer or racemate cannot produce the same stereochemical outcome.

Enantioselective Synthesis of Chiral Secondary Alcohols via Ring‑Opening

Nucleophilic ring‑opening of (S)-cyclohexyl oxirane with hydride, organocuprates, or amines delivers chiral secondary alcohols or amines with predictable stereochemistry. The cyclohexyl group provides greater steric differentiation than smaller alkyl epoxides (e.g., propylene oxide), often translating to higher diastereoselectivity in subsequent transformations . This application is critical in medicinal chemistry campaigns requiring a cyclohexyl-substituted chiral center.

Enzymatic Resolution Benchmarking and Chiral HPLC Method Development

Commercially available (S)-cyclohexyl oxirane of defined enantiopurity (≥95 %) serves as a reference standard for developing chiral HPLC assays and for evaluating the performance of epoxide hydrolase resolution processes [1]. Its well‑defined absolute configuration and commercial availability make it a practical calibration standard for laboratories establishing enantiomer analysis protocols for epoxide intermediates.

Asymmetric Synthesis of Cyclohexyl-Containing Pharmaceutical Intermediates

The (S)-cyclohexyl oxirane scaffold is a privileged building block for constructing drug candidates that feature a cyclohexyl‑substituted ethanolamine, ether, or thioether pharmacophore. Its procurement as a single enantiomer avoids the 50 % material loss and purification burden inherent in using the racemate, directly impacting process mass intensity and cost of goods in early‑phase pharmaceutical development .

Quote Request

Request a Quote for Oxirane, cyclohexyl-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.